5-amino-3-[(2R,4R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-6H-triazolo[4,5-d]pyrimidin-7-one
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Overview
Description
5-amino-3-[(2R,4R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-6H-triazolo[4,5-d]pyrimidin-7-one is a complex organic compound with significant applications in various scientific fields. This compound is known for its unique structure, which includes a triazolopyrimidine ring fused with a ribose sugar moiety. Its chemical properties make it a valuable subject of study in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-amino-3-[(2R,4R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-6H-triazolo[4,5-d]pyrimidin-7-one typically involves multiple steps, starting from readily available precursors. One common method involves the condensation of a suitable amino derivative with a triazolopyrimidine precursor under controlled conditions. The reaction is often carried out in the presence of a catalyst and requires precise temperature and pH control to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and environmental sustainability. Advanced techniques such as continuous flow synthesis and automated reaction monitoring are employed to enhance production rates and ensure consistent quality .
Chemical Reactions Analysis
Types of Reactions
5-amino-3-[(2R,4R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-6H-triazolo[4,5-d]pyrimidin-7-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield amino derivatives with altered functional groups.
Substitution: Nucleophilic substitution reactions can introduce different substituents on the triazolopyrimidine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like halides and amines. Reaction conditions vary depending on the desired product but generally involve controlled temperatures, inert atmospheres, and specific solvents .
Major Products
The major products formed from these reactions include various substituted triazolopyrimidines, which can have different biological and chemical properties. These products are often used as intermediates in the synthesis of more complex molecules .
Scientific Research Applications
5-amino-3-[(2R,4R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-6H-triazolo[4,5-d]pyrimidin-7-one has numerous applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential role in biochemical pathways and as a probe for understanding enzyme mechanisms.
Medicine: It has potential therapeutic applications, including antiviral and anticancer properties.
Industry: The compound is used in the development of new materials and as a precursor for various industrial chemicals
Mechanism of Action
The mechanism of action of 5-amino-3-[(2R,4R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-6H-triazolo[4,5-d]pyrimidin-7-one involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and influencing various biochemical pathways. Its effects are mediated through hydrogen bonding, hydrophobic interactions, and other non-covalent forces .
Comparison with Similar Compounds
Similar Compounds
Guanosine: A nucleoside with a similar ribose sugar moiety but a different base structure.
Adenosine: Another nucleoside with a similar structure but different biological functions.
Cytidine: A nucleoside with a similar sugar component but a different base.
Uniqueness
5-amino-3-[(2R,4R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-6H-triazolo[4,5-d]pyrimidin-7-one is unique due to its triazolopyrimidine ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C9H12N6O4 |
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Molecular Weight |
268.23 g/mol |
IUPAC Name |
5-amino-3-[(2R,4R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-6H-triazolo[4,5-d]pyrimidin-7-one |
InChI |
InChI=1S/C9H12N6O4/c10-9-11-7-6(8(18)12-9)13-14-15(7)5-1-3(17)4(2-16)19-5/h3-5,16-17H,1-2H2,(H3,10,11,12,18)/t3-,4-,5-/m1/s1 |
InChI Key |
QLBHLFDZMJYBOX-UOWFLXDJSA-N |
Isomeric SMILES |
C1[C@H]([C@H](O[C@H]1N2C3=C(C(=O)NC(=N3)N)N=N2)CO)O |
Canonical SMILES |
C1C(C(OC1N2C3=C(C(=O)NC(=N3)N)N=N2)CO)O |
Origin of Product |
United States |
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